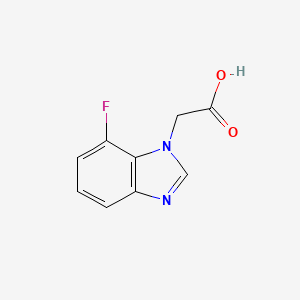

(7-fluoro-1H-benzimidazol-1-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(7-fluorobenzimidazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c10-6-2-1-3-7-9(6)12(5-11-7)4-8(13)14/h1-3,5H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTWWGPYJMHWTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N(C=N2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profiling of (7-Fluoro-1H-benzimidazol-1-yl)acetic Acid

Solvent Systems: DMSO vs. Aqueous Media

Executive Summary

The solubility profile of (7-fluoro-1H-benzimidazol-1-yl)acetic acid presents a classic challenge in early-stage drug discovery: the "Solubility Paradox."[] While the molecule exhibits high solubility in aprotic polar solvents like DMSO (making it ideal for stock solutions), its behavior in aqueous media is highly pH-dependent due to its amphoteric nature.

This guide provides a technical breakdown of the physicochemical forces dictating this solubility, a standardized protocol for empirical determination, and strategies to mitigate precipitation during biological assays.

Molecular Physicochemical Analysis

To understand the solubility, we must first dissect the molecule's functional components. This molecule is amphoteric , possessing both an acidic tail and a basic core, modified by an electronegative fluorine atom.

| Component | Chemical Feature | Physicochemical Impact |

| Benzimidazole Core | Basic Nitrogen ( | pKa ~5.0 - 5.4 (Conjugate acid).[] Can accept a proton in acidic media. |

| Acetic Acid Tail | Carboxylic Acid ( | pKa ~4.2 - 4.5 .[] Donates a proton to become anionic ( |

| 7-Fluorine | Halogen Substitution | Inductive Effect (-I): Lowers the |

The Isoelectric Trap

At a pH range between the two pKa values (roughly pH 3.5 – 5.0), the molecule exists largely as a zwitterion (net neutral charge). This is the region of Minimum Solubility (

The Solvent Dichotomy: DMSO vs. Water

The mechanism of solvation differs fundamentally between Dimethyl Sulfoxide (DMSO) and Water.

DMSO (The Stock Solvent)

DMSO is a polar aprotic solvent. It is an excellent hydrogen bond acceptor (via the sulfonyl oxygen) but a poor donor.

-

Mechanism: DMSO disrupts the crystal lattice of this compound by interacting strongly with the acidic proton of the carboxylic acid and the dipole of the benzimidazole ring.[]

-

Result: High solubility (>50 mM is typical), making it the standard for compound management.

Water (The Biological Medium)

Water is a polar protic solvent relying on a hydrogen bond network.

-

Mechanism: Water must form an ordered cage (clathrate) around the hydrophobic fluoro-benzimidazole core (entropic penalty).[] Solvation is driven almost entirely by ionization (charge-dipole interactions).[]

-

Result: Low intrinsic solubility. Solubility is achieved only when the pH forces the molecule into a charged state (Cationic at pH < 3, Anionic at pH > 6).

Visualization: Solvation Mechanics

Caption: Comparative solvation mechanisms. DMSO dissolves via dipole interactions, while water requires ionization to overcome the hydrophobic effect of the fluorinated core.

Experimental Protocol: Thermodynamic Solubility

To accurately determine the solubility profile, the Shake-Flask Method (Gold Standard) is required. Kinetic methods (nephelometry) are faster but prone to supersaturation errors, especially with fluorinated compounds that may form metastable polymorphs.

Phase 1: Preparation

-

Solid Feed: Weigh approximately 2–5 mg of solid this compound into 1.5 mL microcentrifuge tubes.

-

Media Preparation: Prepare phosphate buffers at pH 2.0, 4.0, 6.8, and 7.4. (Ensure ionic strength is constant, typically 0.15 M).

-

Solvent Addition: Add 500 µL of the respective buffer to the solid. Note: There must be visible undissolved solid remaining. If clear, add more solid.

Phase 2: Equilibration[1][2][3]

-

Agitation: Place tubes on an orbital shaker (or rotator) at 25°C ± 1°C .

-

Duration: Shake for 24 hours . This ensures the system reaches thermodynamic equilibrium and overcomes any metastable amorphous states.

-

pH Check: Measure the pH of the supernatant at the end of 24 hours. Crucial: The dissolution of the acidic compound may shift the buffer pH.

Phase 3: Separation & Quantification[1]

-

Filtration: Filter the supernatant using a 0.45 µm PVDF membrane (low binding). Alternatively, centrifuge at 15,000 rpm for 20 minutes.

-

Dilution: Dilute the filtrate with mobile phase (e.g., 50:50 Acetonitrile:Water) to fit the calibration range.

-

Quantification (HPLC-UV):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Wavelength: 254 nm (Benzimidazole absorption).

-

Standard: Prepare a calibration curve using the DMSO stock solution.

-

Workflow Diagram

Caption: Standardized Shake-Flask workflow for determining thermodynamic solubility.

Data Interpretation & Expected Profile

When you plot the solubility (LogS) vs. pH, you will observe a U-shaped curve .

-

pH 1.0 – 3.0: High solubility. The benzimidazole nitrogen is protonated (

). The molecule is a cation. -

pH 3.5 – 5.5: Precipitation Risk Zone. The molecule is near its isoelectric point. The carboxylic acid is partially deprotonated, and the benzimidazole is partially protonated, leading to zwitterionic species with net neutral charge and high crystal lattice energy.

-

pH > 6.0: High solubility. The carboxylic acid is fully deprotonated (

).[] The molecule is an anion.

Practical Implication: If your biological assay is at pH 7.4 (PBS), the compound should be soluble. However, if you perform a serial dilution in a slightly acidic vehicle (or if the DMSO stock is acidic), you risk "crashing out" the compound.

References

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from []

-

ResearchGate. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Retrieved from

-

National Institutes of Health (NIH). Importance of Fluorine in Benzazole Compounds. Molecules, 2020.[2] Retrieved from []

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from []

-

Bienta. Shake-Flask Solubility Assay Protocols. Retrieved from []

Sources

(7-Fluoro-1H-benzimidazol-1-yl)acetic Acid: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs.[1] This technical guide focuses on a specific, yet underexplored, derivative: (7-fluoro-1H-benzimidazol-1-yl)acetic acid . We will delve into its significance as a pharmacophore, exploring its synthetic rationale, structure-activity relationships (SAR), and potential as a foundation for developing novel therapeutics, particularly in the realms of kinase inhibition and anti-inflammatory applications. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of this core, grounded in established chemical principles and supported by data from closely related analogues.

Introduction: The Benzimidazole Scaffold and the Significance of Fluorine Substitution

Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings.[2] Their structural similarity to purines allows them to interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The versatility of the benzimidazole nucleus allows for substitutions at various positions, significantly influencing its biological profile.[4]

The introduction of a fluorine atom at the 7-position of the benzimidazole ring is a strategic chemical modification. Fluorine's high electronegativity and small size can profoundly alter a molecule's physicochemical properties, such as its pKa, lipophilicity, and metabolic stability. These modifications can lead to enhanced binding affinity for target proteins, improved pharmacokinetic profiles, and increased therapeutic efficacy. The acetic acid moiety at the N1 position introduces a carboxylic acid group, which can act as a hydrogen bond donor and acceptor, or as a bioisostere for other functional groups, further modulating the molecule's interaction with biological targets.

Synthetic Strategy and Methodologies

While a specific, dedicated synthesis for this compound is not prominently featured in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methods for the synthesis of related benzimidazole derivatives. The most logical approach involves a two-step process: the synthesis of the 7-fluorobenzimidazole core, followed by N-alkylation with a haloacetic acid derivative.

Synthesis of the 7-Fluorobenzimidazole Core

The synthesis of substituted benzimidazoles can be achieved through various methods. A common and effective method is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of 7-fluorobenzimidazole, the starting material would be 3-fluoro-1,2-phenylenediamine.

N-Alkylation to Yield this compound

The subsequent step involves the N-alkylation of the synthesized 7-fluorobenzimidazole with a haloacetic acid ester, such as ethyl bromoacetate, in the presence of a suitable base, followed by hydrolysis of the ester to yield the final carboxylic acid. This method is analogous to the synthesis of (imidazol-1-yl)acetic acid, a key intermediate for Zoledronic acid.[5]

Experimental Protocol: A Plausible Synthesis

-

N-Alkylation:

-

To a solution of 7-fluorobenzimidazole (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2-1.5 equivalents).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the benzimidazolide anion.

-

Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (7-fluoro-1H-benzimidazol-1-yl)acetate.

-

Purify the crude product by column chromatography.

-

-

Hydrolysis:

-

Dissolve the purified ethyl (7-fluoro-1H-benzimidazol-1-yl)acetate in a mixture of an alcohol (e.g., ethanol or methanol) and water.

-

Add a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 equivalents).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Remove the alcohol under reduced pressure.

-

Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

The this compound Pharmacophore: Key Features and Biological Relevance

A pharmacophore model describes the essential steric and electronic features required for a molecule to interact with a specific biological target.[6] The this compound core presents several key pharmacophoric features:

-

Aromatic Rings: The fused benzene and imidazole rings provide a planar, aromatic system capable of engaging in π-π stacking and hydrophobic interactions with amino acid residues in a protein's binding pocket.

-

Hydrogen Bond Acceptors: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors.

-

Hydrogen Bond Donor: The N-H of the imidazole ring (in the tautomeric form where the acetic acid is at the other nitrogen) or the carboxylic acid OH group can act as a hydrogen bond donor.

-

Hydrophobic/Halogen Bonding Feature: The 7-fluoro substituent can participate in hydrophobic interactions or form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.

-

Carboxylic Acid Group: The acetic acid moiety provides a key hydrogen bond donor and acceptor and can also engage in ionic interactions.

The combination of these features makes this scaffold a promising candidate for targeting a variety of enzymes, particularly protein kinases.

Potential as a Kinase Inhibitor

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[7] Benzimidazole derivatives are well-established as kinase inhibitors, often acting as ATP-competitive inhibitors by binding to the hinge region of the kinase domain.[8]

The this compound pharmacophore is well-suited for this role. The benzimidazole core can mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. The 7-fluoro substituent can occupy a hydrophobic pocket, and the N1-acetic acid side chain can extend into the solvent-exposed region, potentially forming additional interactions that enhance binding affinity and selectivity.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound are not available, we can infer key relationships from studies on related benzimidazole derivatives.

-

Substitution at the N1 position: The nature of the substituent at the N1 position is crucial for activity. The acetic acid moiety provides a point for interaction or further derivatization. Modification of the carboxylic acid to amides or esters can modulate the compound's physicochemical properties and biological activity.[4]

-

Substitution at the C2 position: The C2 position is a common site for modification in benzimidazole-based drugs. Introducing various aryl or alkyl groups at this position can significantly impact target selectivity and potency.

-

Substitution on the Benzene Ring: The position and nature of substituents on the benzene ring are critical. The 7-fluoro group is expected to enhance activity through favorable electronic and steric effects. Studies on other fluorinated benzimidazoles have shown that the position of the fluorine atom can dramatically influence biological activity.

Table 1: Representative Biological Activity of Related Benzimidazole Derivatives

| Compound/Derivative | Target/Assay | Activity (IC₅₀/MIC) | Reference |

| 7-chloro-4-(7-fluoro-1H-indazol-4-yl)-3-pyridin-1-ium-1-yl-1H-1,5-naphthyridin-2-one;chloride | pkmyt1 kinase inhibitor | Data not quantified | [9] |

| [4-(3-cyclopropyl-7-fluoro-2-methyl-3H-benzoimidazol-5-yl)-5-fluoro-pyrimidin-2-yl]-(5-piperidin-4-ylmethyl-pyridin-2-yl)-amine | Protein kinase inhibitor | Data not quantified | [10] |

| 2-Sulfanyl-benzimidazol-1-yl-acetic acid derivatives | CRTH2 antagonists | Data not quantified | [6] |

| Benzimidazole-indazole derivatives | FLT3 kinase inhibitors | IC₅₀ = 0.941 nM (for compound 22f) | |

| 2-Amidobenzimidazole derivatives | CK1δ inhibitors | IC₅₀ = 98.6 nM (for compound 23) |

Note: The compounds in this table are not direct derivatives of this compound but represent related structures with reported biological activities, providing context for the potential of this pharmacophore.

Biological Evaluation: Key Assays and Protocols

To assess the therapeutic potential of novel compounds based on the this compound pharmacophore, a series of in vitro and in vivo assays are essential.

In Vitro Kinase Inhibition Assays

Protocol: General Kinase Inhibition Assay (e.g., LanthaScreen™)

-

Reagents and Setup: Prepare a reaction buffer containing the kinase of interest, a fluorescently labeled substrate (e.g., a peptide), and ATP.

-

Compound Incubation: Add varying concentrations of the test compound to the reaction mixture and incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add a solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

-

Data Acquisition: Measure the fluorescence resonance energy transfer (FRET) signal using a suitable plate reader. A decrease in the FRET signal indicates inhibition of kinase activity.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Proliferation Assays

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Future Directions and Conclusion

The this compound scaffold represents a promising yet underexplored pharmacophore in drug discovery. Its inherent structural features, combined with the strategic placement of a fluorine atom and a carboxylic acid moiety, make it an attractive starting point for the development of novel therapeutics, particularly kinase inhibitors for oncology and anti-inflammatory applications.

Future research should focus on:

-

Developing and optimizing a robust synthetic route to allow for the efficient generation of a diverse library of analogues.

-

Screening these analogues against a broad panel of kinases to identify specific targets and elucidate the mechanism of action.

-

Conducting detailed SAR studies to understand the contribution of each part of the molecule to its biological activity.

-

Evaluating the pharmacokinetic and pharmacodynamic properties of lead compounds in preclinical models.

References

- Theoretical studies on benzimidazole and imidazo[1,2-a]pyridine derivatives as Polo-like kinase 1 (Plk1) inhibitors. CORE. Published April 3, 2014.

- Protein kinase inhibitors.

- Pharmacophore SUBSTITUTED BENZIMIDAZOLES AS ANTIBACTERIAL AND ANTIFUNGAL AGENTS: A REVIEW. Pharmacophore. Published April 28, 2022.

- Benzimidazole derivatives as kinase inhibitors. PubMed. Accessed February 15, 2026.

- Benzimidazole derivatives as kinase inhibitors. PubMed. Accessed February 15, 2026.

- Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed. Published July 11, 2021.

- Structure activity relationship of benzimidazole derivatives.

- Indazole compounds as pkmyt1 kinase inhibitors.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. Published July 11, 2021.

- Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Unipd. Published April 7, 2024.

- Publications and Patents.

- in the united states patent and trademark office.

- 2-sulfanyl-benzimidazol-1-yl-acetic acid derivatives.

- Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI. Accessed February 15, 2026.

- Anti-inflammatory/analgesic combination of alpha-fluoromethylhistidine and a selected non-steroidal anti-inflammatory drug (NSAID).

- Drug Discovery Patents.

- Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Asian Journal of Green Chemistry. Accessed February 15, 2026.

- BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. Journal of the Turkish Chemical Society, Section A: Chemistry. Published October 30, 2023.

- New pharmaceutical composition with anti-inflammatory activity.

- Novel imidazole derivatives.

- Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investig

- Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.

- Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. Accessed February 15, 2026.

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Accessed February 15, 2026.

- Structure activity relationships of substituted benzimidazoles. PubMed. Accessed February 15, 2026.

Sources

- 1. curiaglobal.com [curiaglobal.com]

- 2. rsc.org [rsc.org]

- 3. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]

- 5. CN101052397B - 2-sulfanyl-benzimidazol-1-yl-acetic acid derivatives - Google Patents [patents.google.com]

- 6. Structure activity relationships of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]

- 9. WO2010075074A1 - Protein kinase inhibitors - Google Patents [patents.google.com]

- 10. research.unipd.it [research.unipd.it]

A Technical Guide to the Ionization Profile of (7-fluoro-1H-benzimidazol-1-yl)acetic acid

Abstract: The determination of acid dissociation constants (pKa) is a critical step in drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth analysis of the pKa values and corresponding ionization states of (7-fluoro-1H-benzimidazol-1-yl)acetic acid, a molecule featuring the medicinally significant benzimidazole scaffold.[1][2] We will explore the theoretical underpinnings of its amphoteric nature, detail robust experimental and computational methodologies for pKa determination, and discuss the critical implications of its ionization profile on properties such as solubility, membrane permeability, and target engagement for researchers in the pharmaceutical sciences.

Introduction: The Benzimidazole Scaffold and Physicochemical Characterization

The benzimidazole ring system is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications, including antiviral, anticancer, and antihypertensive agents.[1][2][3] Its prevalence stems from its versatile synthetic accessibility and its ability to engage in various non-covalent interactions with biological targets.[1][2] The subject of this guide, this compound, incorporates this key scaffold with two strategic modifications: a fluorine atom on the benzene ring and an acetic acid moiety at the N-1 position of the imidazole ring.

These substitutions create a molecule with multiple ionizable centers, making a thorough understanding of its pKa values essential. The pKa dictates the charge state of a molecule at a given pH, which in turn governs its behavior in biological systems.[4][5] This guide serves to elucidate the ionization landscape of this compound, providing both the theoretical framework and practical methodologies for its characterization.

Theoretical Framework: pKa and Molecular Ionization

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a specific ionizable group. It represents the pH at which the protonated and deprotonated forms of that group are present in equal concentrations (50% ionization).[6] The relationship between pH, pKa, and the ratio of these forms is described by the Henderson-Hasselbalch equation:

pH = pKa + log([A-]/[HA])

For a molecule like this compound, which has both an acidic and a basic center, we must consider multiple pKa values. Such molecules are termed amphoteric.[1][7]

-

pKa1 (Acidic): Associated with the deprotonation of the carboxylic acid group (-COOH → -COO⁻).

-

pKa2 (Basic): Associated with the deprotonation of the conjugate acid of the imidazole nitrogen (specifically the N-3 position), which can accept a proton in acidic conditions (-N= → -NH⁺-).

The electronic properties of the substituents significantly influence these pKa values. The electron-withdrawing nature of the 7-fluoro group and the N-1 acetic acid substituent is expected to decrease the electron density on the benzimidazole ring system. This inductive effect will:

-

Increase the acidity of the carboxylic acid group (lower its pKa) by stabilizing the resulting carboxylate anion.

-

Decrease the basicity of the N-3 nitrogen (lower the pKa of its conjugate acid) by making its lone pair of electrons less available for protonation.

The interplay between these pKa values determines the dominant ionization state of the molecule across the physiological pH range.

Predicted Ionization States and pKa Values

Based on the structure and known electronic effects, we can predict the pKa values and the resulting ionization states of this compound. The parent benzimidazole has a conjugate acid pKa of approximately 5.6.[7][8] The presence of electron-withdrawing groups will lower this value. Similarly, a typical aliphatic carboxylic acid has a pKa around 4.7, which will be lowered by the adjacent electron-withdrawing ring system.

| Parameter | Ionizable Group | Predicted pKa Range | Primary Consequence of Ionization |

| pKa1 | Carboxylic Acid (-COOH) | 3.0 - 4.0 | Gains negative charge |

| pKa2 | Conjugate Acid of Imidazole N3 (-NH⁺-) | 4.0 - 5.0 | Loses positive charge |

The proximity of these two pKa values suggests that a zwitterionic species (carboxylate anion and protonated imidazole cation) may exist in a significant concentration within the pH range between pKa1 and pKa2.

The equilibrium between the different species is illustrated below.

Caption: Ionization equilibrium of this compound.

At physiological pH (~7.4), which is significantly above both predicted pKa values, the molecule will exist predominantly in its anionic form, with a deprotonated carboxylate group and a neutral imidazole ring.

Methodologies for pKa Determination

Accurate pKa determination requires robust and validated methods. Both experimental and computational approaches provide valuable, often complementary, insights.

Experimental Protocols

The choice of experimental method depends on factors like compound availability, purity, and solubility.

A. Potentiometric Titration

This is a highly reliable method for determining pKa values.

-

Principle: The compound is dissolved in a suitable solvent (e.g., water with a co-solvent if needed) and titrated with a standardized strong acid and then a strong base. The pH of the solution is monitored continuously with a calibrated pH electrode. The pKa values are determined from the half-equivalence points on the resulting titration curve.

-

Protocol:

-

Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in a known volume (e.g., 25 mL) of 0.15 M KCl solution (to maintain constant ionic strength).

-

Acid Titration: Titrate the solution with standardized 0.1 M HCl to a low pH (e.g., pH 2.0) to ensure full protonation of all sites.

-

Base Titration: Titrate the acidified solution with standardized 0.1 M NaOH in small, precise increments (e.g., 0.02 mL).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot pH versus the volume of NaOH added. The pKa values correspond to the pH at the midpoint of the buffer regions (inflection points).

-

B. UV-Vis Spectrophotometry

This method is ideal for compounds with a chromophore whose absorbance spectrum changes upon ionization.

-

Principle: The electronic structure of the benzimidazole ring changes with protonation state, leading to shifts in its UV-Vis absorbance spectrum. By measuring the absorbance at a fixed wavelength across a range of pH values, the pKa can be calculated.[9][10]

-

Protocol:

-

Wavelength Selection: Record the full UV-Vis spectrum (e.g., 200-400 nm) of the compound in highly acidic (pH ~1) and highly basic (pH ~12) solutions to identify the wavelengths of maximum absorbance difference (isosbestic points).

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2 to 11).

-

Sample Preparation: Prepare solutions of the compound at a constant concentration in each buffer.

-

Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength.

-

Analysis: Plot absorbance versus pH. The data is fitted to the appropriate equation for single or multiple pKa values to derive the pKa.

-

Caption: Workflow for pKa determination by UV-Vis Spectrophotometry.

Computational (In Silico) Approaches

Computational tools offer rapid pKa prediction, which is invaluable for early-stage drug discovery.[5]

-

Empirical and LFER-based Methods: Software like Schrödinger's Epik utilizes a knowledge base of experimental pKa values and applies corrections based on Linear Free-Energy Relationships (LFER) to account for substituent effects.[4] These methods are extremely fast and suitable for screening large libraries of compounds.

-

Quantum Mechanics (QM) Methods: These physics-based approaches calculate the relative free energies of the protonated and deprotonated states of a molecule.[6] Methods based on Density Functional Theory (DFT) can provide high accuracy but are computationally intensive.[11]

-

Machine Learning (ML) Models: A newer approach involves training ML models, such as gradient boosting or neural networks, on large datasets of experimentally determined pKa values.[12][13] These models learn complex relationships between chemical structure and acidity/basicity to predict pKa values for new molecules.

Significance in a Drug Development Context

The ionization profile of this compound is not merely an academic parameter; it is a cornerstone of its drug-like properties.

-

Aqueous Solubility: The charged (anionic and cationic) forms of the molecule will have significantly higher aqueous solubility than the neutral or zwitterionic forms. As the molecule is predicted to be predominantly anionic at pH 7.4, good solubility in physiological fluids is anticipated.

-

Membrane Permeability: According to the pH-partition hypothesis, uncharged species are more lipid-soluble and thus permeate biological membranes more readily. The low abundance of the neutral/zwitterionic form at physiological pH might suggest that passive diffusion across membranes like the gut wall or the blood-brain barrier could be limited.

-

Target Binding: The ionization state is crucial for molecular recognition.[14] A negatively charged carboxylate group at pH 7.4 could form a key ionic bond (salt bridge) with a positively charged residue like arginine or lysine in a protein's binding pocket. Understanding this is vital for structure-based drug design.

-

Pharmaceutical Formulation: Knowledge of the pKa values is essential for developing stable and effective formulations. It guides the selection of appropriate buffering agents, predicts potential precipitation issues upon pH shifts, and informs the design of salt forms to optimize solubility and bioavailability.

Conclusion

This compound is an amphoteric molecule with two key ionizable centers: a carboxylic acid (predicted pKa1 ≈ 3.0-4.0) and an imidazole nitrogen (predicted conjugate acid pKa2 ≈ 4.0-5.0). This ionization profile dictates that the molecule will exist primarily as an anion at physiological pH. A comprehensive characterization of these pKa values, using a combination of robust experimental techniques like potentiometric titration and validated in silico models, is a non-negotiable step in its development as a potential therapeutic agent. The resulting data provides fundamental insights that guide lead optimization, formulation design, and the ultimate clinical success of the compound.

References

- International Journal Of Modern Pharmaceutical Research. (2021). A review on synthesis and biological importance of benzimidazole nucleus. Vertex AI Search.

-

ResearchGate. (2009). Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. ResearchGate. [Link]

-

ResearchGate. (2010). Determination of pK(a) values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. ResearchGate. [Link]

- Scholars Research Library. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre.

- PharmaTutor. (2017). Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights.

- Schrödinger. (n.d.).

- Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Optibrium.

-

ACS Publications. (2024). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega. [Link]

-

ResearchGate. (n.d.). Ionization of benzimidazole in acidic medium. ResearchGate. [Link]

-

Wikipedia. (n.d.). Benzimidazole. Wikipedia. [Link]

-

ResearchGate. (n.d.). pKa prediction from ab initio calculations. ResearchGate. [Link]

-

PMC. (n.d.). pKalculator: A pKa predictor for C–H bonds. PMC. [Link]

- Semantic Scholar. (n.d.). Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach. Semantic Scholar.

-

Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Journal of Drug Discovery and Development. [Link]

- Molbank. (2008).

-

Academia.edu. (n.d.). Microwave assisted synthesize of new some benzimidazole derivatives and determination of protonation constant of these compounds in non-aqueous media. Academia.edu. [Link]

- Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. impactfactor.org [impactfactor.org]

- 3. Benzimidazole - Wikipedia [en.wikipedia.org]

- 4. schrodinger.com [schrodinger.com]

- 5. mrupp.info [mrupp.info]

- 6. researchgate.net [researchgate.net]

- 7. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]

- 8. ijmpronline.com [ijmpronline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. optibrium.com [optibrium.com]

- 12. pKalculator: A pKa predictor for C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

History and discovery of fluorinated benzimidazole acetic acid derivatives

This guide details the discovery, medicinal chemistry, and therapeutic evolution of Fluorinated Benzimidazole Acetic Acid Derivatives . While often overshadowed by their indole cousins (e.g., Indomethacin, AZD1981), this specific scaffold represents a masterclass in "scaffold hopping" and bioisosteric design, primarily in the development of CRTH2 antagonists for asthma and Aldose Reductase Inhibitors (ARIs) for diabetic complications.

Executive Summary

The Fluorinated Benzimidazole Acetic Acid derivative is a privileged pharmacophore designed to address two critical challenges in small-molecule drug discovery: anionic recognition and metabolic stability .

-

The Acetic Acid Tail: Mimics the carboxylate headgroup of endogenous lipid mediators (like Prostaglandin D2) or enzyme substrates, providing a "warhead" for electrostatic anchoring (usually to an Arginine residue).

-

The Benzimidazole Core: A robust, planar scaffold that offers superior hydrolytic stability compared to indoles and allows for extensive

stacking interactions within hydrophobic pockets. -

The Fluorine Substitution: Strategic fluorination (typically on the N1-benzyl or C2-phenyl appendages) is the "armor" of the molecule. It blocks rapid oxidative metabolism (CYP450-mediated hydroxylation) and modulates lipophilicity (

) to improve membrane permeability without sacrificing solubility.

Part 1: The Primary Case Study – CRTH2 Antagonists

The Therapeutic Target: CRTH2

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G-protein coupled receptor (GPCR) activated by Prostaglandin D2 (PGD2).[1][2] Its activation drives allergic inflammation (asthma, rhinitis) by recruiting eosinophils and basophils.

-

The Challenge: PGD2 is an unstable lipid with a carboxylate head. To block it, antagonists must mimic this carboxylate recognition while remaining orally bioavailable and metabolically stable.

Scaffold Hopping: From Indoles to Benzimidazoles

Early CRTH2 antagonists like Ramatroban and Indomethacin were based on indole-acetic acid cores. While potent, indoles can suffer from oxidative instability (electron-rich pyrrole ring) and toxicity issues.

-

The Benzimidazole Solution: Researchers (notably at Actelion and AstraZeneca) explored "scaffold hopping" to the benzimidazole ring. This lowered the electron density of the core, reducing the risk of formation of reactive metabolites, while maintaining the vector of the acetic acid side chain.

The Role of Fluorine: The "Metabolic Blockade"

In the hit-to-lead optimization of 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids , early non-fluorinated compounds showed high potency (low nanomolar

-

Metabolic Hotspot: The para-position of the benzyl ring was identified as the primary site of CYP-mediated hydroxylation.

-

The Fix: Introducing a Fluorine atom at the para-position (4-F-benzyl) blocked this metabolic soft spot. Because Fluorine is small (Van der Waals radius ~1.47 Å vs. Hydrogen's 1.20 Å) and forms a strong C-F bond, it prevents oxidation without sterically disrupting the binding pocket.

Part 2: Mechanism of Action & Signaling Pathway

The following diagram illustrates how these derivatives intervene in the allergic cascade.

Caption: Competitive antagonism of the CRTH2 receptor by fluorinated benzimidazole acetic acid derivatives prevents PGD2-mediated eosinophil recruitment.

Part 3: Experimental Protocols

Synthesis of 2-(4-Fluorobenzyl)-1H-benzimidazole-1-acetic Acid

This protocol describes the "convergent" synthesis route, favored for its ability to vary the fluorinated benzyl group late in the process.

Reagents:

-

Benzimidazole (Core)[3]

-

Ethyl bromoacetate (Linker)

-

4-Fluorobenzyl bromide (Substituent)

-

Potassium Carbonate (

) / Cesium Carbonate ( -

Acetonitrile (ACN) or DMF

-

Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

-

N-Alkylation (Acetic Acid Tail Installation):

-

Dissolve 1H-benzimidazole (1.0 eq) in anhydrous ACN.

-

Add

(2.0 eq) and stir at room temperature for 30 min to deprotonate the N-H. -

Add Ethyl bromoacetate (1.1 eq) dropwise.

-

Reflux at 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Workup: Filter salts, concentrate filtrate, and recrystallize from ethanol to yield Ethyl 2-(1H-benzimidazol-1-yl)acetate.

-

-

C2-Alkylation or Substitution (The Fluorine Module):

-

Note: If the target has the fluorinated benzyl on the Carbon-2 position (common in antimicrobials), use a condensation of o-phenylenediamine with 4-fluorophenylacetic acid initially.

-

If N-benzylation is required (CRTH2 type): Perform a second alkylation on the N3 position (creating a benzimidazolium salt) followed by specific deprotection or use a pre-substituted benzimidazole starting material.

-

Alternative (Thio-Linker Strategy per BMCL 2012): React 2-mercaptobenzimidazole with 4-fluorobenzyl chloride first, then alkylate the Nitrogen with ethyl bromoacetate.

-

-

Ester Hydrolysis (Unmasking the Warhead):

-

Dissolve the ethyl ester intermediate in THF/Water (1:1).

-

Add LiOH or NaOH (2.0 eq). Stir at RT for 2 hours.

-

Critical Step: Acidify carefully with 1M HCl to pH 3-4. The free acid product often precipitates.

-

Filter and dry the white solid.

-

Self-Validation Check:

-

1H NMR: Look for the disappearance of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) to confirm hydrolysis. Confirm the singlet (~4.8-5.0 ppm) for the

methylene. -

19F NMR: A single peak around -115 ppm confirms the integrity of the 4-fluorobenzyl group.

Synthesis Workflow Diagram

Caption: General synthetic route for benzimidazole acetic acid derivatives.

Part 4: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of fluorination on the potency (

Table 1: Optimization of the Benzyl Moiety (Data synthesized from representative CRTH2 antagonist optimization campaigns)

| Compound ID | R-Group (Benzyl pos.)[4] | CRTH2 IC50 (nM) | Microsomal Cl_int (µL/min/mg) | Notes |

| Cmpd 1 | H (Unsubstituted) | 12 | > 100 (High) | Rapidly metabolized (oxidation). |

| Cmpd 2 | 4-OMe (Methoxy) | 8 | > 150 (Very High) | Potent but metabolically unstable (O-demethylation). |

| Cmpd 3 | 4-Cl (Chloro) | 5 | 45 (Moderate) | Improved stability, but lipophilicity concerns. |

| Cmpd 4 | 4-F (Fluoro) | 4 | 12 (Low) | Optimal Balance. Blocks metabolism, high potency. |

| Cmpd 5 | 2,4-di-F (Difluoro) | 15 | < 5 (Very Low) | Highly stable, but slight potency loss due to steric clash. |

Interpretation:

-

Compound 1 (H): The baseline compound binds well but is useless as a drug due to rapid clearance.

-

Compound 4 (4-F): The "Goldilocks" compound. The fluorine atom exerts an electronic effect (withdrawing) that deactivates the ring toward oxidation while mimicking the size of hydrogen enough to fit the hydrophobic pocket.

Part 5: Secondary Application – Aldose Reductase Inhibitors[4][7]

While CRTH2 is the primary modern application, this scaffold has deep roots in diabetic complication research.

-

Target: Aldose Reductase (ALR2) converts glucose to sorbitol. Accumulation of sorbitol causes cataracts and neuropathy.

-

Mechanism: The acetic acid headgroup binds to the anion-binding pocket (Tyr48, His110, Trp111) of the enzyme.

-

Fluorine's Role: In derivatives like [1,2,4]triazino[4,3-a]benzimidazole acetic acids , fluorination of the benzyl side chain improves selectivity against the related enzyme Aldehyde Reductase (ALR1), reducing side effects.

References

-

Stearns, B. A., et al. (2012). "Novel 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids: discovery and hit-to-lead evolution of a selective CRTh2 receptor antagonist chemotype." Bioorganic & Medicinal Chemistry Letters.

-

Pettipher, R., et al. (2014).[5] "Antagonists of the prostaglandin D2 receptor CRTH2."[1][2][5][6] Drug News & Perspectives.

-

Wang, L., et al. (2018). "Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition."[5] Molecular Cell.

-

Da Settimo, F., et al. (2005). "[1,2,4]Triazino[4,3-a]benzimidazole acetic acid derivatives: a new class of selective aldose reductase inhibitors." Journal of Medicinal Chemistry.

-

Ulviye, A. C., et al. (2018). "Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates." Acta Chimica Slovenica.

Sources

- 1. Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [1,2,4]Triazino[4,3-a]benzimidazole acetic acid derivatives: a new class of selective aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AZD1981 [openinnovation.astrazeneca.com]

A Technical Guide to the Lipophilicity and LogP of (7-fluoro-1H-benzimidazol-1-yl)acetic acid

Introduction

In modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is governed by a delicate balance of physicochemical properties. Among these, lipophilicity—literally "fat-loving"—stands as a paramount determinant of a drug's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides an in-depth technical exploration of lipophilicity as it pertains to (7-fluoro-1H-benzimidazol-1-yl)acetic acid, a heterocyclic scaffold of significant interest to medicinal chemists.

Lipophilicity dictates a molecule's ability to dissolve in non-polar solvents and, critically, to permeate lipid-rich biological membranes.[1] This property profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4] An optimal level of lipophilicity is essential; while sufficient lipophilicity is required to cross cell membranes and reach intracellular targets, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[3][]

The most widely accepted metric for lipophilicity is the partition coefficient (P), which quantifies the equilibrium distribution of a neutral compound between two immiscible phases: n-octanol and water. For practical application, this is expressed in its logarithmic form, LogP.[6] For ionizable molecules such as this compound, the distribution is pH-dependent, necessitating the use of the distribution coefficient, LogD, which accounts for all species (ionized and neutral) at a given pH.[6]

This document serves as a comprehensive guide for researchers and drug development professionals, detailing the theoretical underpinnings, computational prediction methods, and gold-standard experimental protocols for determining the lipophilicity of this compound.

Section 1: Molecular Scaffolding and its Influence on Lipophilicity

The lipophilicity of this compound is a composite of the contributions from its distinct structural motifs: the benzimidazole core, the acetic acid side chain, and the fluorine substituent.

The Benzimidazole Core

The benzimidazole scaffold, formed by the fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7][8] The bicyclic aromatic system is inherently non-polar, making benzimidazole derivatives generally lipophilic compounds.[9][10] This core structure provides a foundational level of lipophilicity that facilitates membrane interaction.

The Acetic Acid Moiety

The -(CH₂COOH) group introduces a critical, pH-switchable feature to the molecule. At low pH, the carboxylic acid is protonated and neutral, contributing moderately to the overall lipophilicity. However, at physiological pH (approx. 7.4), it will be predominantly deprotonated to its carboxylate form (-COO⁻). This ionization dramatically increases the molecule's polarity and aqueous solubility, thereby lowering its apparent lipophilicity. This highlights the critical distinction between LogP (the lipophilicity of the neutral form) and LogD (the effective lipophilicity at a specific pH). For an acidic compound, LogD at pH 7.4 will be significantly lower than its LogP.

The Fluorine Substituent

The strategic placement of fluorine is a widely used tactic in medicinal chemistry to modulate a molecule's properties.[11] The introduction of a single fluorine atom, as in the 7-position of the benzimidazole ring, has a nuanced effect on lipophilicity. While fluorine is highly electronegative, its substitution for a hydrogen atom often increases a molecule's overall lipophilicity.[12] This can be attributed to several factors: the C-F bond is more stable and less polarizable than a C-H bond, and the fluorine atom can mask nearby polar functional groups, reducing their interaction with water.[11][13] Therefore, it is anticipated that this compound will exhibit a higher LogP than its non-fluorinated parent compound, (1H-benzimidazol-1-yl)acetic acid.

Section 2: Predictive and Computational Estimation of LogP

Before embarking on synthesis and experimental testing, in silico prediction of LogP provides an invaluable, resource-efficient means of estimating a compound's lipophilicity.[14] These methods are crucial for prioritizing candidates in high-throughput screening and library design.

Computational models typically fall into two categories: atom/fragment-based methods that sum the contributions of individual parts of the molecule, and property-based models that use molecular descriptors in statistical or machine learning algorithms.[15][16] Numerous software packages and online platforms are available for these predictions.[17][18]

For this compound and its key analogs, a consensus of predicted LogP values provides a strong starting point for experimental design.

| Compound | Structure | Predicted LogP (cLogP)* | Rationale |

| Imidazole-1-acetic acid | -0.3[19] | The core scaffold is hydrophilic. | |

| (1H-benzimidazol-1-yl)acetic acid | 1.1[20] | Fusion of the benzene ring significantly increases lipophilicity over the imidazole analog. | |

| This compound | ~1.4 - 1.7 | The addition of a fluorine atom is expected to increase the LogP by approximately 0.3-0.5 units compared to the non-fluorinated parent.[11] | |

| Note: Predicted values are derived from computational algorithms (e.g., from PubChem) and serve as estimates. Experimental verification is required for definitive values. |

The workflow for computational LogP prediction is a streamlined process that enables rapid assessment.

Caption: Step-by-step workflow for the shake-flask LogP determination method.

Reversed-Phase HPLC Method (OECD Guideline 117): A High-Throughput Alternative

RP-HPLC provides a rapid and highly reproducible indirect method for estimating LogP. [21]It requires a smaller amount of sample and is amenable to automation, making it ideal for screening larger numbers of compounds. [22][23] Principle: The method is based on the strong correlation between a compound's retention time on a non-polar stationary phase (like C18) and its n-octanol/water partition coefficient. A calibration curve is generated using a series of reference compounds with known LogP values. [24] Detailed Protocol:

-

System Setup: An HPLC system equipped with a C18 column and a UV detector is used.

-

Reference Standards: A set of 5-7 reference compounds with well-established LogP values, bracketing the expected LogP of the analyte, are selected.

-

Mobile Phase Preparation: A series of isocratic mobile phases are prepared, typically consisting of methanol or acetonitrile and water/buffer, with varying percentages of the organic modifier (e.g., 80:20, 70:30, 60:40).

-

Determination of Retention Factors (k): Each reference standard and the test compound are injected under each mobile phase condition. The retention time (tR) and the column dead time (t0) are measured. The retention factor, k, is calculated using the formula: k = (tR - t0) / t0 . [21]5. Extrapolation to 100% Aqueous Phase (log kw): For each compound, the log k values are plotted against the volume fraction (φ) of the organic modifier. According to the Snyder–Soczewinski equation (log k = log kw - Sφ ), a linear extrapolation of this plot to φ = 0 (100% water) yields the intercept, log kw. [21]This value represents the compound's retention in a purely aqueous mobile phase and is a better surrogate for LogP.

-

Calibration Curve: A calibration curve is constructed by plotting the known LogP values of the reference standards against their calculated log kw values.

-

LogP Determination: The experimentally determined log kw for this compound is used to determine its LogP from the linear regression equation of the calibration curve.

Caption: Workflow for LogP determination using the RP-HPLC method.

Section 4: Data Synthesis and Interpretation

A comprehensive understanding of the lipophilicity of this compound requires synthesizing data from both predictive and experimental approaches.

| Parameter | Predicted Value | Expected Experimental Range | Implications in Drug Development |

| LogP | ~1.4 - 1.7 | 1.3 - 1.8 | Represents the lipophilicity of the neutral form. This value suggests moderate lipophilicity, potentially allowing for passive diffusion across cell membranes. [1] |

| LogD at pH 7.4 | < 0 | -0.5 to 0.5 | At physiological pH, the carboxylic acid is ionized, making the molecule significantly more hydrophilic. This is crucial for aqueous solubility and systemic circulation. [] |

| pKa | ~3.5 - 4.5 | (Not measured) | The acidity of the carboxylic acid group determines the pH at which the switch from the lipophilic (LogP) to hydrophilic (LogD) form occurs. |

The expected LogP value, likely between 1 and 2, falls within a favorable range for many orally administered drugs, which often have LogP values between 0 and 3. [3]The key insight for this molecule is its pH-dependent lipophilicity. In the acidic environment of the stomach, a larger fraction of the molecule will be in its neutral, more lipophilic form, aiding absorption across the gastric mucosa. Once in the bloodstream (pH ~7.4), it will convert to its ionized, more soluble form, facilitating distribution throughout the body. This "chameleonic" behavior is a desirable trait in many drug candidates.

Conclusion

The lipophilicity of this compound is a critical physicochemical parameter that must be accurately characterized to guide its development as a potential therapeutic agent. This guide has outlined the structural contributions to its lipophilic character, demonstrating the interplay between the benzimidazole core, the ionizable acetic acid group, and the modulating effect of the fluorine substituent.

By leveraging both rapid in silico prediction methods for initial assessment and rigorous experimental techniques like the shake-flask and RP-HPLC methods for definitive validation, researchers can build a comprehensive lipophilicity profile. Understanding the nuances between LogP and LogD is essential for predicting the molecule's behavior in vivo. The data suggest that this compound possesses a balanced, pH-responsive lipophilicity profile that is promising for further drug development efforts.

References

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

-

Ciura, K., Dziomba, S., Nowak, P., & Markuszewski, M. J. (2002). Evaluation of lipophilicity of some benzimidazole and benztriazole derivatives by RP HPTLC and PCA. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 645-652. Available from: [Link]

-

Jong, A., Vreeken, R. J., & Ubbink, M. (2019). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. ChemMedChem, 14(16), 1543-1547. Available from: [Link]

-

Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (2024, August 5). LinkedIn. Retrieved from [Link]

-

Goméz-Santamaría, S., et al. (2025, February 17). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available from: [Link]

-

P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

-

Goméz-Santamaría, S., et al. (2025, February 17). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available from: [Link]

-

Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. Available from: [Link]

-

Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. ResearchGate. Retrieved from [Link]

-

Coutinho, A. L., et al. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus. Retrieved from [Link]

-

Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. Available from: [Link]

-

Casoni, D., et al. (2005). A comparative study of the lipophilicity of benzimidazole and benztriazole derivatives by RPTLC. Journal of Planar Chromatography – Modern TLC, 18(102), 148-154. Available from: [Link]

- US Patent No. US6524863B1. (n.d.). High throughput HPLC method for determining Log P values. Google Patents.

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link]

-

Biggadike, K., et al. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Available from: [Link]

-

PrologP. (n.d.). CompuDrug. Retrieved from [Link]

-

Al-Ostath, A. I., et al. (2025, December 19). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Molecules. Available from: [Link]

-

Chen, A., et al. (2025, February 18). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE Xplore. Available from: [Link]

-

Calculate Partition Coefficients | LogP Prediction Software. (n.d.). ACD/Labs. Retrieved from [Link]

-

Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis, 115, 153-162. Available from: [Link]

-

LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved from [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Available from: [Link]

-

On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved from [Link]

-

LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]

-

Gaba, M., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(10), 2999. Available from: [Link]

-

Meyers, J., et al. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of Computer-Aided Molecular Design, 35(10), 1011-1022. Available from: [Link]

-

Al-Ostath, A. I., et al. (2025, October 9). Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. Scientific Reports. Available from: [Link]

-

Huesgen, A. G. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. Retrieved from [Link]

-

Reddy, M. R., et al. (2008, November 17). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. Available from: [Link]

-

Benzoimidazol-1-yl-acetic acid | C9H8N2O2 | CID 805645. (n.d.). PubChem. Retrieved from [Link]

-

Imidazole-1-acetic acid | C5H6N2O2 | CID 656129. (n.d.). PubChem. Retrieved from [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. Retrieved from [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. azolifesciences.com [azolifesciences.com]

- 4. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. mdpi.com [mdpi.com]

- 8. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of lipophilicity of some benzimidazole and benztriazole derivatives by RP HPTLC and PCA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. akjournals.com [akjournals.com]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 15. PrologP | www.compudrug.com [compudrug.com]

- 16. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acdlabs.com [acdlabs.com]

- 18. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 19. Imidazole-1-acetic acid | C5H6N2O2 | CID 656129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Benzoimidazol-1-yl-acetic acid | C9H8N2O2 | CID 805645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]

- 23. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Methodological & Application

Scalable Synthesis Protocols for (7-Fluoro-1H-benzimidazol-1-yl)acetic Acid

An Application Note for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: (7-Fluoro-1H-benzimidazol-1-yl)acetic acid is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif is prevalent in molecules targeting a range of therapeutic areas.[1][2][3] The development of a robust, efficient, and scalable synthesis protocol is therefore critical for advancing drug discovery and development programs. This application note provides a detailed, two-step synthetic route starting from 7-fluoro-1H-benzimidazole. We present field-proven protocols for the N-alkylation to an ethyl ester intermediate, followed by its subsequent hydrolysis to the final carboxylic acid. The causality behind experimental choices, process optimization insights, and comprehensive analytical characterization are discussed to ensure reproducibility and scalability from the bench to pilot plant operations.

Introduction and Synthetic Strategy

The benzimidazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities.[4][5] The specific functionalization with an N-acetic acid moiety introduces a crucial handle for further chemical modification or for direct interaction with biological targets. The 7-fluoro substituent can enhance metabolic stability and binding affinity through favorable electronic and steric interactions.

The synthetic strategy outlined herein is designed for efficiency, scalability, and high fidelity. It proceeds in two distinct, high-yielding steps:

-

N-Alkylation: Selective alkylation of the N1 position of 7-fluoro-1H-benzimidazole with ethyl bromoacetate to form the stable ester intermediate, ethyl (7-fluoro-1H-benzimidazol-1-yl)acetate.

-

Saponification: Hydrolysis of the ethyl ester under basic conditions to yield the target molecule, this compound, which is isolated as a crystalline solid upon acidic workup.

This approach avoids harsh reaction conditions and utilizes readily available, cost-effective reagents, making it suitable for large-scale production.[6]

Figure 1: Overall two-step synthetic scheme.

Part I: Synthesis of Ethyl (7-fluoro-1H-benzimidazol-1-yl)acetate

Principle and Rationale

The first step is a classic nucleophilic substitution reaction (SN2). The benzimidazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate.

-

Choice of Base (K₂CO₃): Potassium carbonate is an inexpensive, non-hygroscopic, and moderately strong base. It is sufficient to deprotonate the benzimidazole NH, generating the more nucleophilic benzimidazolide anion. Unlike stronger bases like sodium hydride (NaH), K₂CO₃ is safer to handle on a large scale and minimizes the risk of side reactions.[7][8]

-

Choice of Solvent (Acetone): Acetone is a polar aprotic solvent that effectively dissolves the starting materials and facilitates the SN2 reaction. Its relatively low boiling point (56 °C) allows for easy removal post-reaction, which is a significant advantage in scalable processes. Dichloromethane or THF can also be used.[8][9]

-

Reaction Control: The reaction is run under reflux to ensure a reasonable reaction rate. Progress can be easily monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting benzimidazole.

Detailed Experimental Protocol

Materials:

-

7-Fluoro-1H-benzimidazole (1.0 eq)

-

Ethyl bromoacetate (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)

-

Acetone (10-15 volumes, e.g., 10-15 mL per gram of starting material)

-

Deionized Water

-

Ethyl Acetate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 7-fluoro-1H-benzimidazole (1.0 eq) and acetone (10 volumes). Stir to dissolve.

-

Add powdered anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a suspension.

-

Add ethyl bromoacetate (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 56-60 °C) and maintain for 4-6 hours.

-

In-Process Check: Monitor the reaction progress using TLC (e.g., mobile phase 50% Ethyl Acetate in Hexane), checking for the complete disappearance of the 7-fluoro-1H-benzimidazole spot.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

-

Work-up: Dissolve the crude residue in ethyl acetate (10 volumes). Wash the organic layer sequentially with water (2 x 5 volumes) and brine (1 x 5 volumes).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude ethyl (7-fluoro-1H-benzimidazol-1-yl)acetate can be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes to yield a crystalline solid.

Part II: Hydrolysis to this compound

Principle and Rationale

This step involves the saponification of the ethyl ester to the corresponding carboxylate salt, followed by protonation to yield the final carboxylic acid.[10]

-

Choice of Base (NaOH): Sodium hydroxide is a strong, inexpensive base that effectively hydrolyzes the ester. The reaction is irreversible as the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol byproduct.[10]

-

Solvent System (Ethanol/Water): A co-solvent system is used because the ester intermediate has limited solubility in purely aqueous media. Ethanol ensures the reaction mixture remains homogeneous, maximizing the reaction rate.

-

Acidification (HCl): After hydrolysis, the product exists as the sodium salt (sodium (7-fluoro-1H-benzimidazol-1-yl)acetate), which is soluble in the aqueous medium. Careful addition of a strong acid, like hydrochloric acid, protonates the carboxylate, causing the neutral carboxylic acid product to precipitate out of the solution due to its lower aqueous solubility. Controlling the final pH is critical for maximizing yield.

Detailed Experimental Protocol

Materials:

-

Ethyl (7-fluoro-1H-benzimidazol-1-yl)acetate (1.0 eq)

-

Sodium Hydroxide (NaOH) (2.0 - 2.5 eq)

-

Ethanol (5 volumes)

-

Deionized Water (5 volumes)

-

Hydrochloric Acid (HCl), 2M or 6M solution

Procedure:

-

In a round-bottom flask, dissolve ethyl (7-fluoro-1H-benzimidazol-1-yl)acetate (1.0 eq) in ethanol (5 volumes).

-

In a separate beaker, prepare a solution of sodium hydroxide (2.5 eq) in deionized water (5 volumes).

-

Add the NaOH solution to the flask containing the ester.

-

Heat the reaction mixture to 50-60 °C and stir for 1-2 hours.

-

In-Process Check: Monitor the hydrolysis by TLC, observing the disappearance of the starting ester spot.

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (5 volumes) and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath (0-5 °C) and slowly add hydrochloric acid dropwise with vigorous stirring.

-

Monitor the pH with a pH meter or pH paper. Continue adding acid until the pH is approximately 2-3. A white precipitate of the product will form.

-

Stir the cold suspension for an additional 30-60 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 3 volumes) to remove any residual salts.

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Figure 2: Post-hydrolysis workup and isolation workflow.

Characterization and Quality Control

To ensure the identity and purity of the final product, a comprehensive analytical characterization should be performed. The data presented below are representative for this class of compounds.

| Parameter | Method | Expected Result |

| Appearance | Visual Inspection | White to off-white crystalline solid |

| Melting Point | Melting Point Apparatus | ~195-205 °C (decomposes) |

| ¹H NMR | 400 MHz, DMSO-d₆ | δ ~13.0 (s, 1H, COOH), 8.3 (s, 1H, NCHN), 7.7-7.2 (m, 3H, Ar-H), 5.2 (s, 2H, CH₂) |

| ¹³C NMR | 100 MHz, DMSO-d₆ | δ ~170 (C=O), 150-130 (Ar-C), 125-110 (Ar-C), ~48 (CH₂) |

| Mass Spec | ESI-MS | [M+H]⁺ calculated for C₉H₇FN₂O₂: 195.05; found: ~195.1 |

| Purity | HPLC-UV | >98% |

Analytical Methods Note: For HPLC analysis, a C18 column with a mobile phase gradient of acetonitrile and water (containing 0.1% formic acid) is a suitable starting point.[11][12] Solid-state characterization (e.g., XRPD) may be necessary for polymorph screening in later-stage development.

Safety and Handling

All synthesis and handling operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[13][14]

-

7-Fluoro-1H-benzimidazole: May be harmful if swallowed or inhaled. Avoid creating dust.[15][16]

-

Ethyl bromoacetate: Lachrymator and toxic. Handle with extreme care in a fume hood.

-

Acetone: Highly flammable liquid and vapor. Keep away from ignition sources.

-

Sodium Hydroxide & Hydrochloric Acid: Corrosive. Cause severe skin burns and eye damage. Handle with appropriate PPE.

Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials.[13][15]

References

-

Synthesis and biological evaluation of aminobenzimidazole derivatives with a phenylcyclohexyl acetic acid group as anti-obesity and anti-diabetic agents. PubMed. Available at: [Link]

-

BENZIMIDAZOLE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

-

Synthesis Analgesic and Anti-Inflammatory Activity of Some 2-Substituted 3- Acetic Acid Benzimidazole Derivatives. RJPBCS. Available at: [Link]

-

Synthesis Of Some New Benzimidazole Acetic Acid Derivatives And Evaluation For Their Antimicrobial And Antitubercular Activities. Semantic Scholar. Available at: [Link]

-

Material Safety Data Sheet - Benzimidazole, 98%. Cole-Parmer. Available at: [Link]

-

MATERIAL SAFETY DATA SHEET - BENZIMIDAZOLE 99%. Oxford Lab Fine Chem LLP. Available at: [Link]

-

(PDF) Synthetic Approaches of Benzimidazole Derivatives: A Review. ResearchGate. Available at: [Link]

-

benzimidazole - s d fine-chem limited. SDFCL. Available at: [Link]

-

SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES: A BRIEF REVIEW. World Journal of Pharmaceutical Research. Available at: [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]

-

Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. Thai Journal of Science and Technology. Available at: [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]

-

C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. NIH. Available at: [Link]

-

Ethyl (E)-1-(2-styryl-1H-benzimidazol-1-yl)acetate. Acta Crystallographica Section E. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Avra Synthesis. Available at: [Link]

- CN101391982A - Alkylation reaction method of benzimidazoles compounds. Google Patents.

-

Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. Available at: [Link]

-

Analytical Methods. RSC Publishing. Available at: [Link]

-

The Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

-

Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Agilent. Available at: [Link]

-

Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmacia. Available at: [Link]

Sources